molecular formula C15H16O4 B1214627 8-Deoxylactucin CAS No. 65725-10-2

8-Deoxylactucin

Número de catálogo: B1214627
Número CAS: 65725-10-2
Peso molecular: 260.28 g/mol
Clave InChI: NIYXMGSLECQTQT-BPNCWPANSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Deoxylactucin is a sesquiterpene lactone.

Análisis De Reacciones Químicas

Enzymatic Hydroxylation at Position C8

The central biochemical transformation of 8-deoxylactucin is its hydroxylation at the C8 position , catalyzed by the cytochrome P450 enzyme CYP71DD33 (lactucin synthase). This reaction converts this compound into lactucin, a precursor for downstream STLs .

Key Findings :

  • In vitro assays using yeast microsomes expressing CYP71DD33 demonstrated complete conversion of this compound to lactucin, confirmed by LC-Orbitrap-FTMS analysis .

  • Substrate specificity : CYP71DD33 also hydroxylates 11β,13-dihydro-8-deoxylactucin to form 11β,13-dihydrolactucin .

  • Genetic inactivation of CYP71DD33 in chicory via CRISPR/Cas9 led to a 2.5- to 4.5-fold accumulation of this compound and its derivatives, confirming its role as the sole lactucin synthase .

Reaction EnzymeProductExperimental Evidence
This compound → LactucinCYP71DD33LactucinYeast microsome assays, LC-MS
11β,13-Dihydro-8-deoxylactucin → 11β,13-DihydrolactucinCYP71DD3311β,13-DihydrolactucinLC-Orbitrap-FTMS

Oxalate Conjugation at Position C15

This compound undergoes oxalate esterification at the C15 position , forming This compound-15-oxalate , a major storage form in chicory latex .

Key Findings :

  • Oxalated derivatives constitute >80% of total STLs in chicory roots .

  • This modification is reversible; oxalate esters hydrolyze to regenerate free this compound under acidic conditions .

Modification PositionProductStability
Oxalate esterificationC15This compound-15-oxalateHydrolyzes to this compound at pH < 5

Biosynthetic Pathway to Lactucopicrin

Lactucin, the hydroxylated product of this compound, is further conjugated with hydroxyphenyl acetic acid to form lactucopicrin , a bioactive STL with enhanced anti-inflammatory properties .

Key Findings :

  • Lactucopicrin biosynthesis is entirely dependent on prior hydroxylation of this compound .

  • In CYP71DD33-inactivated chicory lines, lactucopicrin and its oxalates are undetectable , confirming the blockage of this pathway .

Accumulation of Derivatives in Engineered Chicory Lines

CRISPR/Cas9-mediated knockout of CYP71DD33 shifts STL biosynthesis toward this compound and its derivatives:

Compound Fold Increase (vs. Wild-Type)Biological Role
This compound2.5–4.5Anti-inflammatory activity in intestinal mucosa
This compound-15-oxalate2.5–4.5Major storage form in latex
11β,13-Dihydro-8-deoxylactucin2.5–4.5Less bioactive than non-hydrogenated forms

Stability and Hydrolysis

This compound derivatives exhibit pH-dependent stability:

  • Oxalate esters : Rapid hydrolysis occurs at pH 2–3 (simulated gastric fluid), releasing free this compound .

  • Sulfate conjugates : Rare modifications reported in related Lactuca species but not yet characterized in chicory .

Implications for Metabolic Engineering

Targeted disruption of CYP71DD33 provides a strategy to enhance this compound accumulation for pharmaceutical applications. Engineered chicory lines show:

  • No compensatory pathways : Total STL content remains unchanged, indicating redirected flux rather than de novo synthesis .

  • Tissue-specific expression : CYP71DD33 is predominantly expressed in latex , localizing STL biosynthesis to this compartment .

Propiedades

Número CAS

65725-10-2

Fórmula molecular

C15H16O4

Peso molecular

260.28 g/mol

Nombre IUPAC

(3aS,9aS,9bS)-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H16O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,10,13-14,16H,2-4,6H2,1H3/t10-,13-,14-/m0/s1

Clave InChI

NIYXMGSLECQTQT-BPNCWPANSA-N

SMILES

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO

SMILES isomérico

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)CO

SMILES canónico

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO

Key on ui other cas no.

65725-10-2

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Deoxylactucin
Reactant of Route 2
8-Deoxylactucin
Reactant of Route 3
8-Deoxylactucin
Reactant of Route 4
Reactant of Route 4
8-Deoxylactucin
Reactant of Route 5
8-Deoxylactucin
Reactant of Route 6
8-Deoxylactucin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.